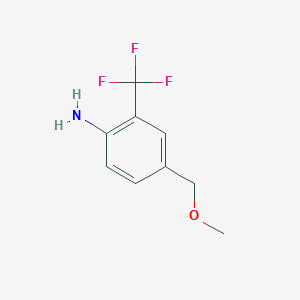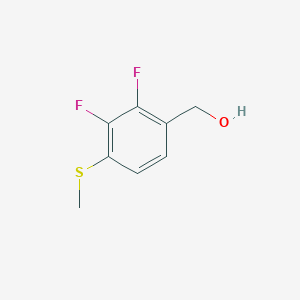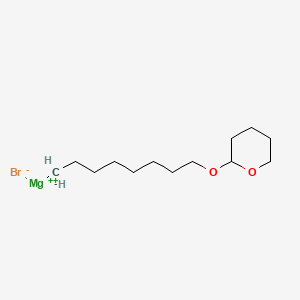
4-Amino-3-(trifluoromethyl)-benzyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(trifluoromethyl)-benzyl methyl ether, also known as 4-ATFMBE, is an ether-based compound with a wide range of potential applications in the scientific research field. It has been used in a variety of laboratory experiments, such as the synthesis of peptides and the determination of enzyme activity. It is a versatile compound that can be used in a variety of ways, from synthesizing peptides to studying enzyme activity. In addition, 4-ATFMBE has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been used in a variety of laboratory experiments, such as the synthesis of peptides and the determination of enzyme activity. It has also been used to study the biosynthesis of natural products and to investigate biochemical pathways. In addition, 4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been used to study the effects of drugs on cells, as well as to investigate the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(trifluoromethyl)-benzyl methyl ether is not fully understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to have an antifungal effect, as well as a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Amino-3-(trifluoromethyl)-benzyl methyl ether in laboratory experiments include its availability, low cost, and ease of use. It is also a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of using 4-Amino-3-(trifluoromethyl)-benzyl methyl ether in laboratory experiments is that it is toxic and should be handled with caution.
Zukünftige Richtungen
The potential future applications of 4-Amino-3-(trifluoromethyl)-benzyl methyl ether include its use in drug development, as an inhibitor of enzymes involved in drug metabolism, and as a tool for studying biochemical pathways. In addition, it could be used to study the effects of drugs on cells and to investigate the mechanism of action of drugs. Finally, it could be used to study the effects of oxidative stress on cells and to develop new antifungal agents.
Synthesemethoden
4-Amino-3-(trifluoromethyl)-benzyl methyl ether can be synthesized by reacting 4-amino-3-(trifluoromethyl)benzyl alcohol with methyl iodide in the presence of a base, such as sodium hydroxide. This reaction produces 4-Amino-3-(trifluoromethyl)-benzyl methyl ether and sodium iodide as the byproducts. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and acetonitrile. The reaction is typically carried out at room temperature, although it can be carried out at higher temperatures if desired. The reaction typically yields a product with a purity of 97-99%.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-5-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHSBIDOVTBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
